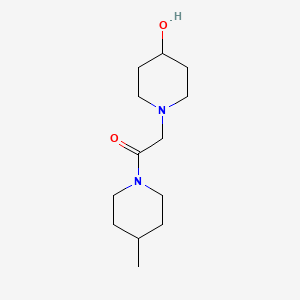

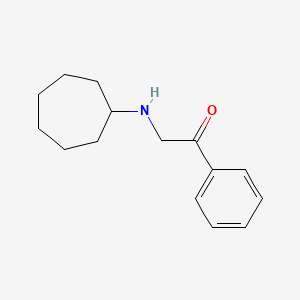

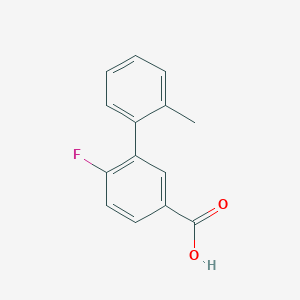

![molecular formula C10H14N4 B1463802 2-(3-éthyl-3H-imidazo[4,5-b]pyridin-2-yl)éthan-1-amine CAS No. 1281217-79-5](/img/structure/B1463802.png)

2-(3-éthyl-3H-imidazo[4,5-b]pyridin-2-yl)éthan-1-amine

Vue d'ensemble

Description

2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine is a useful research compound. Its molecular formula is C10H14N4 and its molecular weight is 190.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chimie médicinale : Modulation du récepteur GABA A

La similitude structurale de ce composé avec les purines lui permet d'agir comme un modulateur allostérique positif du récepteur GABA A . Cette application est significative dans le développement de traitements pour les troubles liés au système nerveux central, tels que l'anxiété et l'épilepsie.

Pharmacologie : Inhibition de la pompe à protons

En pharmacologie, les dérivés de l'imidazo[4,5-b]pyridine, qui incluent notre composé d'intérêt, ont été trouvés pour fonctionner comme des inhibiteurs de la pompe à protons . Cette application est cruciale pour développer des médicaments qui traitent des affections telles que le reflux gastro-œsophagien (RGO) et les ulcères peptiques.

Oncologie : Activité anticancéreuse

La capacité des dérivés de l'imidazo[4,5-b]pyridine à influencer les voies cellulaires en fait des molécules précieuses dans la recherche oncologique. Ils ont montré un potentiel dans l'inhibition de la croissance des cellules cancéreuses, ouvrant la voie au développement de nouveaux médicaments anticancéreux .

Microbiologie : Propriétés antimicrobiennes

La recherche a indiqué que les composés de l'imidazo[4,5-b]pyridine présentent des propriétés antimicrobiennes . Cette application est particulièrement pertinente dans la lutte contre les bactéries résistantes aux antibiotiques, ce qui en fait un domaine d'étude prometteur pour de nouveaux agents antimicrobiens.

Biochimie : Inhibition enzymatique

En biochimie, ces composés sont étudiés pour leur capacité à inhiber les enzymes impliquées dans le métabolisme des glucides, ce qui est essentiel pour comprendre et traiter les troubles métaboliques .

Chimie analytique : Analyse chimique

La structure unique du composé lui permet d'être utilisé en chimie analytique pour l'identification et la quantification de diverses substances biologiques .

Science de l'environnement : Études d'écotoxicologie

Bien que les applications directes en science de l'environnement ne soient pas largement documentées, les effets potentiels du composé sur les systèmes biologiques en font un candidat pour les études d'écotoxicologie, évaluant son impact sur les écosystèmes .

Applications industrielles : Synthèse de matériaux fonctionnels

Enfin, la synthèse et la fonctionnalisation des dérivés de l'imidazo[4,5-b]pyridine, y compris notre composé, présentent un intérêt dans la production de matériaux aux propriétés spécifiques pour des applications industrielles .

Mécanisme D'action

Target of Action

Similar imidazole derivatives have been identified as inhibitors of nitric oxide synthases , and others have been found to inhibit intracellular Akt activation .

Biochemical Pathways

Similar compounds have been found to affect the nitric oxide synthase pathway and the Akt signaling pathway .

Result of Action

Similar compounds have been found to inhibit microtubule assembly formation and cellular nitrate/nitrite synthesis .

Analyse Biochimique

Biochemical Properties

2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a GABA A receptor positive allosteric modulator . This interaction enhances the receptor’s response to the neurotransmitter GABA, leading to increased inhibitory effects in the central nervous system. Additionally, it has been found to inhibit certain enzymes involved in carbohydrate metabolism .

Cellular Effects

The effects of 2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the NF-kappaB signaling pathway, which plays a crucial role in inflammation and immune responses . Furthermore, it can alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, 2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of inducible nitric oxide synthase (iNOS), thereby reducing the production of nitric oxide, a molecule involved in inflammatory responses . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its effectiveness. Studies have shown that it remains stable under certain conditions but may degrade when exposed to light or high temperatures . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

In animal models, the effects of 2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine vary with different dosages. At low doses, it has been found to have therapeutic effects, such as reducing inflammation and modulating neurotransmission . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have also been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it is metabolized by cytochrome P450 enzymes, which play a crucial role in drug metabolism . The compound’s metabolism can affect metabolic flux and alter metabolite levels, impacting its overall pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of 2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine is critical for its activity and function. It has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . Targeting signals and post-translational modifications can direct the compound to these compartments, where it can exert its effects on cellular processes . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

2-(3-ethylimidazo[4,5-b]pyridin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4/c1-2-14-9(5-6-11)13-8-4-3-7-12-10(8)14/h3-4,7H,2,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBIOPPGLQFJBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC2=C1N=CC=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1463725.png)

![2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B1463730.png)

![4-[(3-Methoxypropyl)sulfanyl]aniline](/img/structure/B1463732.png)

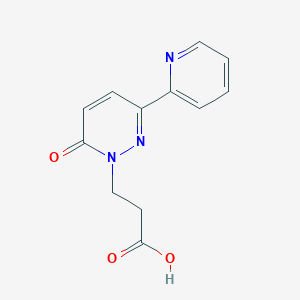

![3-[6-oxo-3-(2-thienyl)pyridazin-1(6H)-yl]propanoic acid](/img/structure/B1463733.png)